molecular formula C10H11NO3 B073156 Ethyl oxanilate CAS No. 1457-85-8

Ethyl oxanilate

Cat. No.: B073156
CAS No.: 1457-85-8
M. Wt: 193.2 g/mol
InChI Key: YDGAUBHNAKCSKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oxanilate can be synthesized through the reaction of ethyl oxalate with aniline. The general procedure involves mixing ethyl oxalate with aniline in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl oxanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl oxanilate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical intermediates.

    Industry: It is used in the manufacture of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl oxanilate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-anilino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGAUBHNAKCSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074527
Record name Ethyl oxanilate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1457-85-8
Record name Ethyl oxanilate
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Record name Ethyl oxanilate
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Record name 1457-85-8
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Record name Ethyl oxanilate
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Record name Ethyl oxanilate
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Synthesis routes and methods I

Procedure details

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O=C([O-])C(=O)Nc1ccccc1
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Synthesis routes and methods II

Procedure details

Aniline (3.4 g, 37 mmol) was dissolved in pyridine (50 mL), then ethyl chloroxoacetate (5.0 g, 37 mmol) was added to the resulting solution dropwise. The resulting mixture was stirred at room temperature for 48 hours, then diluted with water and extracted twice with EtOAc. The combined organic extracts were washed with 1N HCl, water, brine, then dried (Na2SO4) and concentrated to provide 5.8 g (81%) of an oil that crystallized on standing. 1H-NMR (DMSO-d6) δ: 1.3 (t, J=7 Hz, 3H), 4.3 (q, J=7 Hz, 2H), 7.1–7.8 (m, 5H), 10.7 (s, 1H); MS ES+m/e 194.2 (p+1), ES−m/e 192.3 (p−1).
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3.4 g
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50 mL
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5 g
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Yield
81%

Synthesis routes and methods III

Procedure details

The electrochemical oxidation of tetraethylammonium oxanilate was carried out in an one-compartment cell (graphite anode, platinum cathode). The starting material was prepared by firstly reacting aniline and diethyloxalate to give ethyloxanilate which compound was then saponified with tetraethylammonium hydroxide; the yield was more than 90%.
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tetraethylammonium oxanilate
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graphite
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90%

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